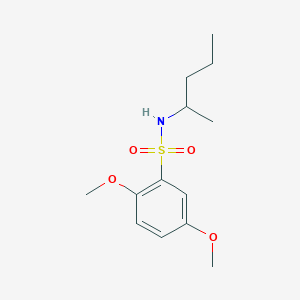

2,5-dimethoxy-N-(1-methylbutyl)benzenesulfonamide

Overview

Description

Synthesis Analysis

The synthesis of structurally related benzenesulfonamides involves the interaction of N-methylbenzenesulfonamide derivatives with chlorosulfonic acid or similar reagents. For example, the synthesis and characterization of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride highlight the complexity and specificity of such synthetic routes (Rublova et al., 2017).

Molecular Structure Analysis

Structural characterization often employs X-ray crystallography, providing detailed insights into the molecular and electronic structures of benzenesulfonamide derivatives. The crystal structures of various analogs reveal how steric hindrance influences molecular frameworks, demonstrating the diversity within this chemical family (Rublova et al., 2017).

Chemical Reactions and Properties

Benzenesulfonamides participate in various chemical reactions, including substitution and hydrogen bonding, which significantly influence their chemical properties. Investigations into the kinetic aspects of substitution reactions in aqueous solutions correlate well with the stereo-chemical characteristics of the molecules, emphasizing the role of molecular structure in chemical reactivity (Rublova et al., 2017).

Physical Properties Analysis

The physical properties of benzenesulfonamides, such as solubility, melting point, and crystalline structure, are closely tied to their molecular configuration. For instance, the triclinic and monoclinic crystal structures of isomeric forms suggest variations in physical properties across different compounds within this class (Rublova et al., 2017).

Mechanism of Action

Target of Action

The primary target of 2,5-dimethoxy-N-(1-methylbutyl)benzenesulfonamide is Tissue-Nonspecific Alkaline Phosphatase (TNAP) . TNAP is an enzyme that plays a crucial role in bone mineralization and the regulation of phosphate and pyrophosphate levels in soft tissues .

Mode of Action

This compound acts as a potent reversible inhibitor against TNAP activity . It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of phosphate monoesters . This inhibition controls the biological activity of TNAP .

Biochemical Pathways

By inhibiting TNAP, this compound affects the mineralization process and the regulation of phosphate and pyrophosphate levels . The downstream effects of this inhibition are yet to be fully understood and are currently under investigation.

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The inhibition of TNAP by this compound can lead to changes in bone mineralization and the regulation of phosphate and pyrophosphate levels . The specific molecular and cellular effects depend on the context in which the compound is used.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be protected from light and stored at a temperature between 2-8°C to maintain its stability . The pH and the presence of other substances in the environment can also affect the compound’s action and efficacy.

properties

IUPAC Name |

2,5-dimethoxy-N-pentan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4S/c1-5-6-10(2)14-19(15,16)13-9-11(17-3)7-8-12(13)18-4/h7-10,14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWDLCGIPCHGPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NS(=O)(=O)C1=C(C=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4116886.png)

![N-(3-chloro-4-fluorophenyl)-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]thiourea](/img/structure/B4116923.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4116929.png)

![2-[(3,4-dichlorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4116943.png)

![ethyl 5-phenyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4116957.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-phenylglycinamide](/img/structure/B4116968.png)

![3-[4-(dimethylamino)phenyl]-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4116976.png)

![N-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B4116981.png)

![N-[3-(benzylthio)-4-hydroxy-1-naphthyl]-4-methoxy-3-nitrobenzenesulfonamide](/img/structure/B4116985.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4116993.png)